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These application notes provide a comprehensive overview of the utilization of nickel-tin (Ni-

Sn) alloys in lead-free soldering applications. The inclusion of nickel in tin-based solders, such

as tin-copper (Sn-Cu) and tin-antimony (Sn-Sb) systems, has been shown to refine

microstructure, enhance mechanical properties, and improve the overall reliability of solder

joints. This document details the material properties, experimental protocols for

characterization, and logical workflows for alloy development and analysis.

Introduction to Nickel-Tin (Ni-Sn) in Lead-Free
Solders
The transition to lead-free soldering, driven by environmental and health concerns, has

necessitated the development of new solder alloys with desirable properties. The addition of

nickel to tin-based solders is a key strategy to improve performance. Nickel additions can

suppress the formation of large β-Sn dendrites, leading to a more refined eutectic

microstructure.[1] A critical aspect of Ni-Sn soldering is the formation of a Ni3Sn4 intermetallic

compound (IMC) at the solder/substrate interface. This IMC layer is essential for a strong

metallurgical bond; however, its thickness must be carefully controlled, as an excessively thick

and brittle IMC layer can degrade the mechanical integrity of the solder joint.[2]

Data Presentation: Properties of Ni-Sn Solder Alloys

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b14718777?utm_src=pdf-interest
https://www.allpcb.com/allelectrohub/pcb-reliability-testing-uncovering-hidden-weaknesses-with-accelerated-thermal-cycling
https://ptacts.uspto.gov/ptacts/public-informations/petitions/1547457/download-documents?artifactId=5ohneHQGL97z50Jwz20RdlqdMiy9oo-sRThEu3RSNkSld0Xza-IPQ2E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14718777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key quantitative data for various Ni-Sn containing lead-free

solder alloys, allowing for a clear comparison of their mechanical and thermal properties.

Table 1: Mechanical Properties of Sn-Cu-Ni Solder Alloys

Alloy
Composition
(wt.%)

Tensile
Strength (MPa)

0.2% Yield
Strength (MPa)

Elongation (%) Reference

Sn-0.7Cu 30.25 ± 3.19 23.55 ± 1.99 32.18 ± 4.89 [3]

Sn-0.7Cu-0.02Ni - - -

Sn-0.7Cu-0.04Ni - - -

Sn-0.7Cu-0.08Ni - - - [3]

Sn-0.7Cu-0.18Ni - - - [3]

Note: Specific values for all compositions were not available in the searched literature.

Table 2: Mechanical Properties of Sn-Ag-Cu-Ni Solder Alloys at 25°C

Alloy Composition
(wt.%)

Elastic Modulus
(GPa)

Yield Stress (MPa)
Ultimate Tensile
Strength (MPa)

Sn-1.0Ag-0.5Cu-

0.02Ni
- - -

Sn-1.0Ag-0.5Cu-

0.05Ni
Lower than 0.02Ni Lower than 0.02Ni Lower than 0.02Ni

Note: The referenced study indicates a decrease in mechanical properties with higher Ni

content in this specific alloy system.[4]

Table 3: Mechanical Properties of Sn-10Sb-Ni Solder Alloys
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Alloy
Composition
(wt.%)

Test
Temperature
(°C)

0.1% Proof
Stress (MPa)

Tensile
Strength (MPa)

Elongation (%)

Sn-10Sb 25 ~25 ~30 ~35

Sn-10Sb-0.05Ni 25
Slightly higher

than Sn-10Sb

Slightly higher

than Sn-10Sb

Slightly lower

than Sn-10Sb

Sn-10Sb-0.10Ni 25
Higher than

0.05Ni

Higher than

0.05Ni

Lower than

0.05Ni

Sn-10Sb-0.25Ni 25 Similar to 0.10Ni Similar to 0.10Ni Similar to 0.10Ni

Sn-10Sb-0.50Ni 25 Similar to 0.25Ni Similar to 0.25Ni Similar to 0.25Ni

Sn-10Sb 150 ~15 ~18 ~40

Sn-10Sb-0.05Ni 150
Increases with Ni

content

Increases with Ni

content

Decreases with

Ni content

Sn-10Sb-0.10Ni 150 " " "

Sn-10Sb-0.25Ni 150
" (saturates

>0.25Ni)

" (saturates

>0.25Ni)
"

Sn-10Sb-0.50Ni 150 " " "

Sn-10Sb 200 ~10 ~12 ~45

Sn-10Sb-0.05Ni 200
Increases with Ni

content

Increases with Ni

content

Decreases with

Ni content

Sn-10Sb-0.10Ni 200 " " "

Sn-10Sb-0.25Ni 200
" (saturates

>0.25Ni)

" (saturates

>0.25Ni)
"

Sn-10Sb-0.50Ni 200 " " "

Note: The data for Sn-10Sb-Ni alloys is presented qualitatively based on the trends described

in the cited literature.[5]

Table 4: Thermal Properties of Selected Ni-Containing Lead-Free Solders
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Alloy Composition (wt.%) Melting Point (°C)

Sn-0.6Cu with varying Ni (200-800ppm) Eutectic melting peak near 227°C

In-35Bi-2Sn with varying Ni (0-5000ppm) Eutectic melting peak near 70°C

Note: The addition of Ni can slightly alter the onset and peak melting temperatures.[6]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the

characterization and evaluation of Ni-Sn solder alloys.

Differential Scanning Calorimetry (DSC) for Thermal
Analysis
Objective: To determine the melting point, melting range, and phase transformation

temperatures of Ni-Sn solder alloys.

Apparatus:

Differential Scanning Calorimeter (e.g., TA Instruments Q-20, Mettler Toledo DSC 822).[7][8]

Aluminum or copper pans and lids.

Precision microbalance.

Inert gas supply (e.g., Nitrogen).

Protocol:

Sample Preparation:

Weigh 5-10 mg of the solder alloy into a tared DSC pan using a microbalance.[6][7]

Seal the pan hermetically.

Prepare an empty, sealed pan to be used as a reference.[7]
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Instrument Setup:

Place the sample pan and the reference pan into the DSC cell.

Purge the DSC cell with nitrogen gas for at least 10 minutes before starting the

measurement.[9]

Measurement:

Equilibrate the sample at a starting temperature well below the expected melting point

(e.g., 50°C).[9]

Heat the sample at a controlled rate (e.g., 10°C/minute) to a temperature significantly

above the expected liquidus temperature (e.g., 350°C).[6][9]

Hold the sample at the maximum temperature for a few minutes to ensure complete

melting.

Cool the sample back to the starting temperature at a controlled rate.

Data Analysis:

Analyze the resulting heat flow versus temperature curve.

Determine the onset temperature of melting (solidus) and the peak temperature (liquidus).

Calculate the enthalpy of melting from the area under the melting peak.

Wettability Testing (Wetting Balance Method)
Objective: To quantitatively assess the solderability of a Ni-Sn alloy on a given substrate by

measuring the wetting forces as a function of time. This protocol is based on the principles

outlined in the J-STD-002 standard.[3][10]

Apparatus:

Wetting balance tester.

Solder pot with temperature control.
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Test substrates (e.g., copper, nickel-plated).

Flux (e.g., activated rosin).[10]

Component holders.

Protocol:

Preparation:

Mount the test substrate onto the appropriate holder.

Apply a controlled amount of flux to the substrate surface.

Melt the Ni-Sn solder alloy in the solder pot and stabilize it at the desired testing

temperature (e.g., 245°C ± 5°C for Sn-Pb like temperatures, or higher for lead-free alloys).

[7]

Test Execution:

The wetting balance immerses the test substrate into the molten solder at a controlled

speed and to a specific depth.[3]

The instrument records the vertical forces acting on the substrate over a set period (e.g.,

5-10 seconds).

Data Analysis:

The output is a wetting curve (force vs. time).

Key parameters to evaluate include:

Wetting time (t₀): Time until the wetting force becomes positive.

Maximum wetting force (F_max): The peak force achieved.

Wetting rate: The slope of the curve after t₀.
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Acceptance criteria are often based on standards like J-STD-002, which may specify a

maximum wetting time and a minimum wetting force for a given surface.[6]

Solder Joint Reliability Testing
Objective: To evaluate the fatigue resistance of Ni-Sn solder joints under repeated temperature

fluctuations, simulating the operational life of an electronic device. This protocol is based on the

IPC-9701 standard.[1][2]

Apparatus:

Thermal cycling chamber.

Test vehicle (PCB with assembled components using the Ni-Sn solder).

Data acquisition system for in-situ resistance monitoring.

Protocol:

Test Vehicle Preparation:

Design and fabricate a test PCB with daisy-chained components to allow for continuous

electrical monitoring of the solder joints.

Assemble the components onto the PCB using the Ni-Sn solder alloy and a controlled

reflow process.

Test Parameters (based on IPC-9701):

Temperature Range: Common ranges include 0°C to 100°C, -40°C to 125°C, or -55°C to

125°C.[2][11]

Dwell Time: The time the assembly is held at the temperature extremes, typically 10-15

minutes.[1][11]

Ramp Rate: The rate of temperature change, typically ≤20°C/minute.[12]

Test Execution:
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Place the test vehicles in the thermal cycling chamber.

Continuously monitor the electrical resistance of the daisy chains throughout the test.

A failure is typically defined as a significant increase in resistance (e.g., 20% increase or

exceeding a certain threshold) for a specified number of consecutive readings.[1]

Data Analysis:

Record the number of cycles to failure for each solder joint.

Analyze the failure data using statistical methods (e.g., Weibull distribution) to determine

the characteristic life of the solder joints.

Perform failure analysis (e.g., cross-sectioning, SEM) on failed joints to identify the failure

mechanism (e.g., crack propagation through the solder or at the IMC interface).

Objective: To determine the mechanical strength of the solder joint by applying a shear force to

the component.

Apparatus:

Bond tester with a shear tool.

Fixtures to hold the test vehicle.

Protocol:

Sample Preparation:

Use a test vehicle with components soldered using the Ni-Sn alloy. For BGA components,

it may be necessary to remove surrounding solder balls to access the one being tested.

[13]

Test Setup:

Secure the test vehicle in the fixture.
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Position the shear tool at a specific height relative to the substrate (e.g., 100 µm for BGA).

[14]

Test Execution:

Move the shear tool horizontally at a constant speed (e.g., 500 µm/second) until the solder

joint fractures.[13][14]

Data Analysis:

Record the maximum shear force required to break the joint.

Analyze the fracture surface to determine the failure mode (e.g., ductile fracture within the

solder, brittle fracture at the IMC layer, or pad cratering).

Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts

and workflows in the application of Ni-Sn solder alloys.
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Solder Alloy Development and Testing Workflow
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Logical Flow of Intermetallic Compound (IMC) Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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